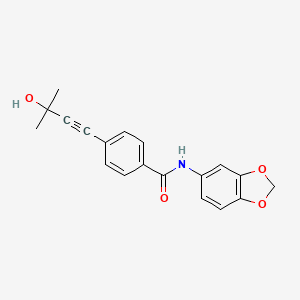![molecular formula C23H30N2O2 B5622620 2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol](/img/structure/B5622620.png)
2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules typically involves multiple steps, including the formation of diazaspirodecane rings and methoxyphenol moieties. For instance, compounds with related structures have been synthesized through routes like the azo-coupling reaction and Schiff bases reduction (Micheletti et al., 2020) (Ajibade & Andrew, 2021). These processes are foundational for creating the target compound, indicating a multi-step synthetic approach is required for its production.
Molecular Structure Analysis
The molecular structure of compounds within this class is often characterized using techniques such as NMR, ESI-MS, UV-Vis, FT-IR, and X-ray crystallography (Linsha, 2015). These methods provide detailed information on the compound's framework, including the arrangement of its diazaspirodecane core and methoxyphenol groups, which are essential for understanding its chemical behavior and properties.
Chemical Reactions and Properties
The chemical reactivity of similar compounds often involves interactions with nitriles, leading to the formation of various substituted diazaspirodecane derivatives (Ausheva et al., 2001). These reactions are influenced by the nature of substituents, which can dictate the stability and reactivity of the resulting compounds, highlighting the importance of substituent effects in chemical synthesis and design.
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, can be deduced from their molecular structure and intermolecular interactions. For example, the crystalline structure and hydrogen bonding patterns play a significant role in determining the compound's physical state and stability (Ajibade & Andrew, 2021).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards different reagents, and photostability, can also be inferred from the molecular structure. The presence of functional groups like methoxy and phenol indicates potential sites for chemical reactions, including oxidation, reduction, and nucleophilic substitution (Silaichev et al., 2012).
Mechanism of Action
Without specific studies or literature, it’s difficult to predict the exact mechanism of action of this compound. The biological activity would depend on factors such as how the compound interacts with biological molecules, its solubility and stability in biological environments, and its ability to reach its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-5-[(1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-8-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-24-17-20(19-6-4-3-5-7-19)15-23(24)10-12-25(13-11-23)16-18-8-9-22(27-2)21(26)14-18/h3-9,14,20,26H,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEFTUZULVWTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC12CCN(CC2)CC3=CC(=C(C=C3)OC)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5622543.png)
![2-[3-(dimethylamino)propyl]-9-(4-methylphthalazin-1-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5622550.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-1-propyl-1H-benzimidazole](/img/structure/B5622558.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5622560.png)



![6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B5622578.png)
![2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5622601.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)
![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B5622632.png)
![6-[4-(thiomorpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5622642.png)